

(2,4,6-Trifluorophenyl)methanamine molecular weight and formula

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Compound of Interest

Compound Name:	(2,4,6- Trifluorophenyl)methanamine
Cat. No.:	B1303332

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An In-depth Technical Guide to **(2,4,6-Trifluorophenyl)methanamine**: Properties, Synthesis, and Application in Drug Development

This technical guide provides a comprehensive overview of **(2,4,6-Trifluorophenyl)methanamine**, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's molecular properties, experimental protocols for its synthesis, and its crucial role in the synthesis of the antiretroviral drug, Bictegravir.

Core Molecular Data

(2,4,6-Trifluorophenyl)methanamine, also known as 2,4,6-trifluorobenzylamine, is a fluorinated aromatic amine. Its fundamental molecular properties are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₇ H ₆ F ₃ N	[1]
Molecular Weight	161.12 g/mol	[1]
CAS Number	214759-21-4	[1] [2] [3] [4]
IUPAC Name	(2,4,6-trifluorophenyl)methanamine	
Synonyms	2,4,6-Trifluorobenzylamine	[1] [2] [3]

Synthesis of (2,4,6-Trifluorophenyl)methanamine

The primary method for synthesizing **(2,4,6-Trifluorophenyl)methanamine** is through the catalytic hydrogenation of 2,4,6-trifluorobenzonitrile. This process involves the reduction of the nitrile group to a primary amine.

Experimental Protocol: Catalytic Hydrogenation of 2,4,6-Trifluorobenzonitrile

This protocol is based on established laboratory-scale synthesis procedures.[\[3\]](#)

Materials:

- 2,4,6-Trifluorobenzonitrile
- Raney Nickel (catalyst)
- 25% Ammonia solution
- Methanol (solvent)
- Hydrogen gas (H₂)
- Dichloromethane (for extraction)
- High-pressure autoclave reactor

Procedure:

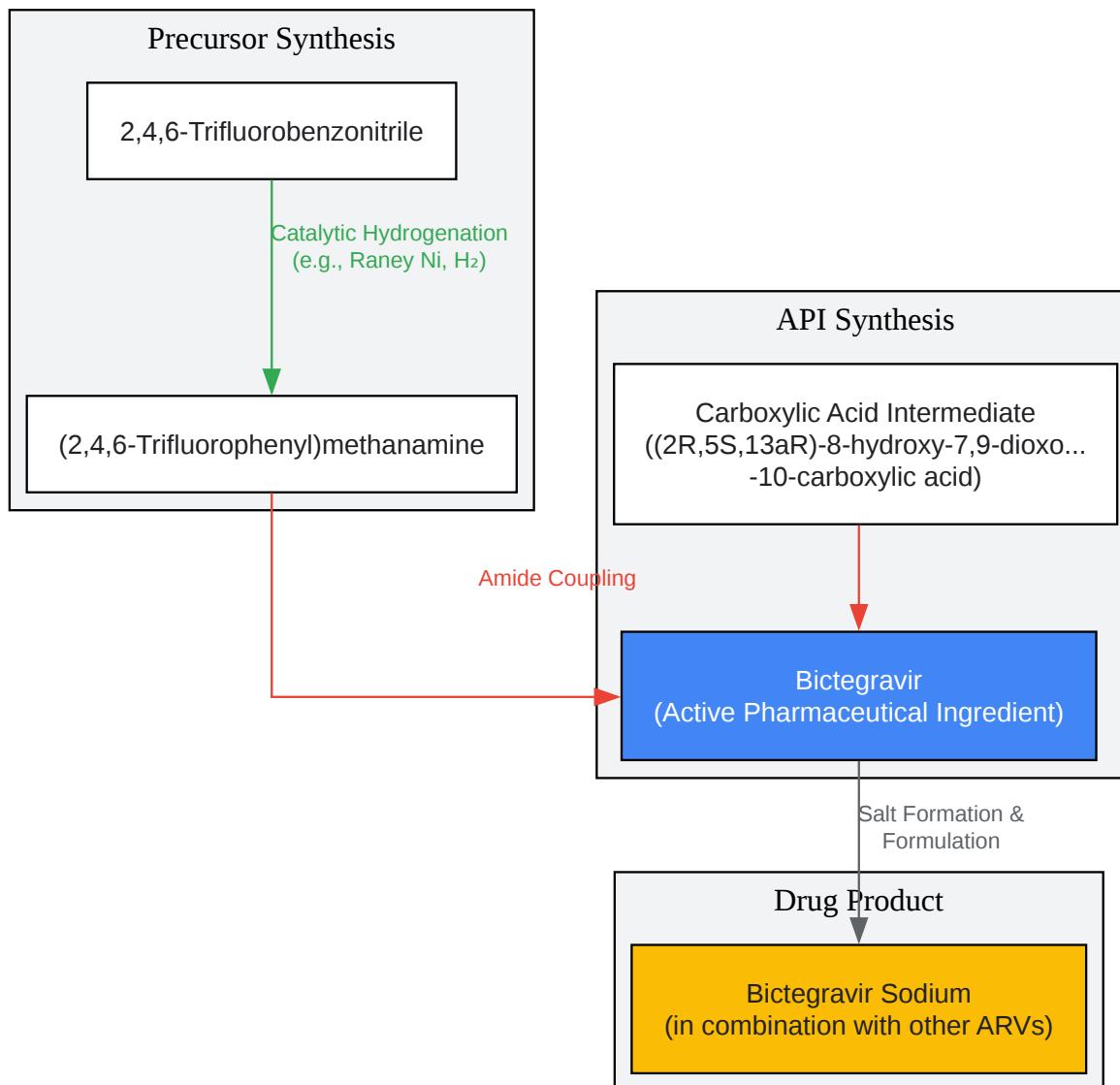
- Charge a 1000 mL high-pressure autoclave with 50 grams of 2,4,6-trifluorobenzonitrile, 2.5 grams of Raney Nickel catalyst, 75 grams of 25% ammonia solution, and 500 grams of methanol.
- Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to 1 MPa.
- Heat the mixture to 90°C while maintaining a stirring speed of 350 rpm.
- Continue the hydrogenation for 8 hours, monitoring hydrogen uptake.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the Raney Nickel catalyst.
- Distill the filtrate to remove the methanol.
- Extract the remaining residue with dichloromethane.
- Concentrate the organic extract under normal pressure to remove the solvent.
- Purify the crude product by vacuum distillation to obtain **(2,4,6-Trifluorophenyl)methanamine**.

This protocol yields a product with a purity of approximately 99% and a yield of around 85%.[\[3\]](#)

Application in Drug Synthesis: The Bictegravir Workflow

(2,4,6-Trifluorophenyl)methanamine is a critical building block in the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[\[2\]](#)[\[5\]](#) The synthesis of Bictegravir involves the formal condensation of the carboxy group of a complex acid with the amino group of 2,4,6-trifluorobenzylamine.[\[5\]](#)[\[6\]](#)

The following diagram illustrates the logical workflow from the precursor to the final active pharmaceutical ingredient, highlighting the central role of **(2,4,6-Trifluorophenyl)methanamine**.



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Synthesis of Bictegravir from 2,4,6-Trifluorobenzonitrile.

This workflow demonstrates a common strategy in pharmaceutical manufacturing where a key intermediate like **(2,4,6-Trifluorophenyl)methanamine** is synthesized and then coupled with a more complex molecular scaffold to produce the final drug substance. The trifluorinated phenyl ring is a common motif in modern drug design, often introduced to enhance metabolic stability and binding affinity.

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